3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl-
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Overview
Description
3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogen in 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, followed by reduction of the nitro group to yield 2,3-diaminopyridine . The cyclization is then achieved using various carboxylic acid derivatives, such as anhydrides, under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts to improve yield and selectivity. Catalysts such as palladium on carbon, Raney nickel, and p-toluenesulfonic acid are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of palladium on carbon or Raney nickel.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, Raney nickel.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA neurotransmitters, leading to sedative and anxiolytic effects . Additionally, its role in inhibiting enzymes involved in carbohydrate metabolism and influencing cellular pathways in cancer cells has been documented .
Comparison with Similar Compounds
Similar Compounds
Imidazo(4,5-c)pyridine: Another isomer with similar biological activities but different structural arrangement.
Imidazo(1,5-a)pyridine: Known for its use in drugs like zolpidem (Ambien) for treating insomnia.
Imidazo(1,2-a)pyridine: Exhibits diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
Uniqueness
3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-phenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and therapeutic potential. Its ability to modulate GABA A receptors and influence various cellular pathways makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
132458-95-8 |
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Molecular Formula |
C18H12ClN3 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-phenylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C18H12ClN3/c19-14-8-10-15(11-9-14)22-17(13-5-2-1-3-6-13)21-16-7-4-12-20-18(16)22/h1-12H |
InChI Key |
FBOSTXQUDDGRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=C(C=C4)Cl)N=CC=C3 |
Origin of Product |
United States |
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